
5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This molecule has been shown to inhibit the activity of RAC1, a small GTPase that plays a crucial role in cell signaling and cytoskeletal dynamics.
Scientific Research Applications
Novel Electrochemical Applications
- Zinc Ion-Selective Electrode : A study utilized Sulipride drug, a compound with structural similarities to the requested chemical, as an electroactive material for constructing a PVC-based Zn2+-selective electrode. This electrode demonstrated excellent selectivity over various metal ions, indicating the potential of related compounds in developing sensitive and selective sensors for metal ions in complex samples (Saleh & Gaber, 2001).
Drug Synthesis and Labeling
- Carbon-14 Labeling of Sulipride : Research involved the synthesis of Sulipride, a compound with structural resemblance to the requested chemical, labeled with carbon-14. This work is essential for drug metabolism and pharmacokinetic studies, allowing for the tracking of drug distribution and elimination in the body (Noel et al., 1972).
Neuroleptic Activity
- Benzamides as Potential Neuroleptics : A study on the synthesis and evaluation of benzamides, which are structurally related to the requested compound, showed that they have significant inhibitory effects on stereotypic behavior induced by apomorphine in rats, indicating their potential as neuroleptics with fewer side effects (Iwanami et al., 1981).
properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-17-23(20,21)12-6-7-14(22-2)13(9-12)15(19)18-11-5-4-8-16-10-11/h4-10,17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPXXRKBMJBFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-ethylsulfamoyl)-2-methoxy-N-(pyridin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



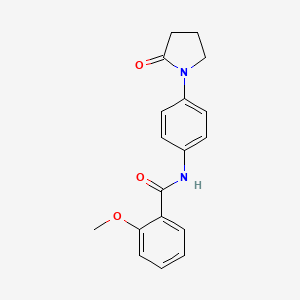
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)
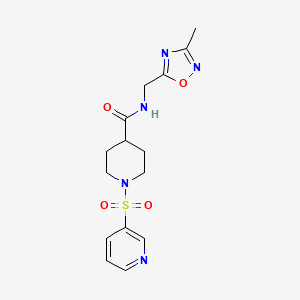
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)
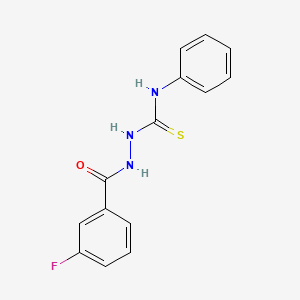
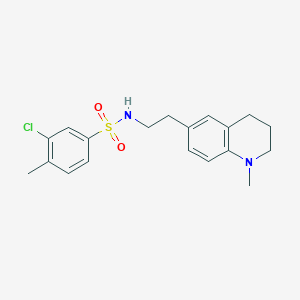

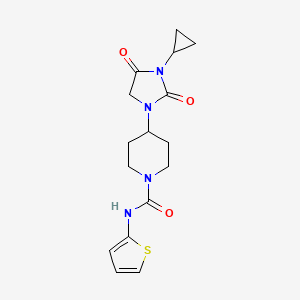
![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)
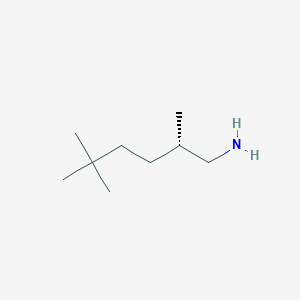
![2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2743124.png)